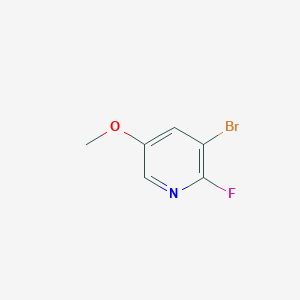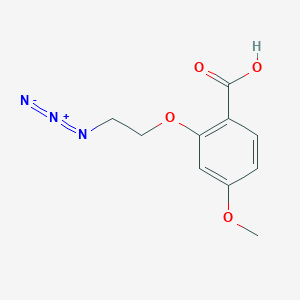
2-(2-Azidoethoxy)-4-methoxybenzoic acid
Overview
Description
2-(2-Azidoethoxy)-4-methoxybenzoic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and reactivity. This compound is characterized by the presence of an azido group (-N3) and a methoxy group (-OCH3) attached to a benzoic acid core. The azido group is particularly notable for its utility in click chemistry, a powerful tool for bioconjugation and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-4-methoxybenzoic acid typically involves the reaction of 4-methoxybenzoic acid with 2-(2-azidoethoxy)ethanol. The process begins with the activation of the carboxylic acid group of 4-methoxybenzoic acid using coupling agents such as HOBt (1-Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This activated intermediate then reacts with 2-(2-azidoethoxy)ethanol to form the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-4-methoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often facilitated by copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used to catalyze the cycloaddition of azides with alkynes.
Reduction: Palladium on carbon (Pd/C) is used as a catalyst for the reduction of azides to amines.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of methoxy groups.
Major Products Formed
Triazoles: Formed via CuAAC reactions.
Amines: Formed via reduction of the azido group.
Carboxylic Acids: Formed via oxidation of the methoxy group.
Scientific Research Applications
2-(2-Azidoethoxy)-4-methoxybenzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-4-methoxybenzoic acid largely depends on its functional groups. The azido group is highly reactive and can form stable triazole rings through click chemistry, which is useful for bioconjugation and material science applications. The methoxy group can undergo oxidation to form more reactive intermediates, facilitating further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
2-(2-Azidoethoxy)ethanol: Similar in structure but lacks the benzoic acid core, making it less versatile for certain applications.
4-Methoxybenzoic acid: Lacks the azido group, limiting its utility in click chemistry.
Uniqueness
2-(2-Azidoethoxy)-4-methoxybenzoic acid is unique due to the combination of the azido and methoxy groups on a benzoic acid core. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-azidoethoxy)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4/c1-16-7-2-3-8(10(14)15)9(6-7)17-5-4-12-13-11/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJLJZBEKKPJTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)OCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1383112.png)
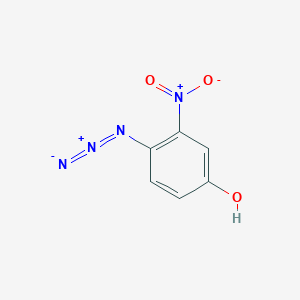

![1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-ol](/img/structure/B1383117.png)
![8-Bromo-1,4-dioxa-spiro[4.5]dec-7-ene](/img/structure/B1383118.png)
![5-Bromo-N,N,1-trimethyl-1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B1383120.png)
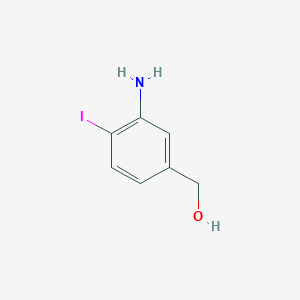
![tert-Butyl ((2-benzyl-2,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-yl)methyl)carbamate](/img/structure/B1383123.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1383126.png)
![3-[5-(1-Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride](/img/structure/B1383129.png)
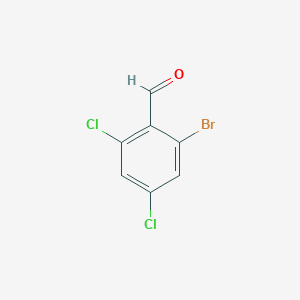

![tert-Butyl 7-(hydroxymethyl)-1-methyl-6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1383134.png)
